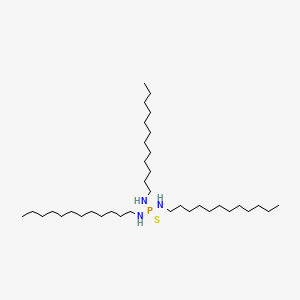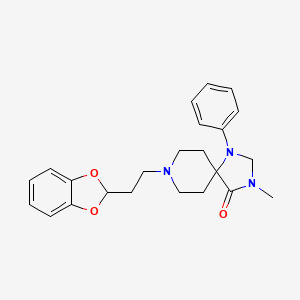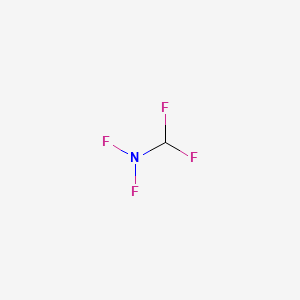
N,N,1,1-Tetrafluoromethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1,1-Tetrafluoromethylamine is a chemical compound with the molecular formula CHF₄N and a molecular weight of 103.0190 g/mol It is characterized by the presence of four fluorine atoms attached to a methylamine group, making it a fluorinated amine
Preparation Methods
The synthesis of N,N,1,1-Tetrafluoromethylamine involves the fluorination of methylamine. One common method is the reaction of methylamine with a fluorinating agent such as sulfur tetrafluoride (SF₄) under controlled conditions . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product. Industrial production methods may involve the use of more efficient fluorinating agents and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N,N,1,1-Tetrafluoromethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated amides or nitriles, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to less fluorinated amines or even back to methylamine.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N,1,1-Tetrafluoromethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Fluorinated amines like this compound are studied for their potential use in pharmaceuticals and agrochemicals due to their enhanced stability and bioavailability.
Medicine: Research is ongoing to explore the use of fluorinated amines in drug design and development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N,N,1,1-Tetrafluoromethylamine involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s ability to form strong hydrogen bonds and interact with polar functional groups. This property is exploited in drug design to improve the binding affinity and selectivity of pharmaceutical compounds. The specific pathways involved depend on the target molecule and the context of its use.
Comparison with Similar Compounds
N,N,1,1-Tetrafluoromethylamine can be compared with other fluorinated amines such as:
N,N-Difluoromethylamine: Contains two fluorine atoms and exhibits different reactivity and stability compared to this compound.
N,N-Trifluoromethylamine: Contains three fluorine atoms and has intermediate properties between N,N-Difluoromethylamine and this compound.
N,N,1,1,1-Pentafluoromethylamine: Contains five fluorine atoms and is more reactive due to the higher degree of fluorination.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
24708-53-0 |
|---|---|
Molecular Formula |
CHF4N |
Molecular Weight |
103.019 g/mol |
IUPAC Name |
N,N,1,1-tetrafluoromethanamine |
InChI |
InChI=1S/CHF4N/c2-1(3)6(4)5/h1H |
InChI Key |
NUECWVBQJBIPAF-UHFFFAOYSA-N |
Canonical SMILES |
C(N(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



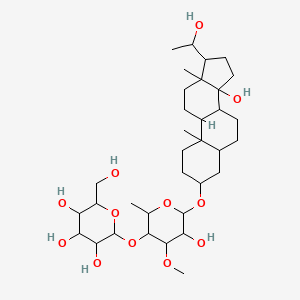
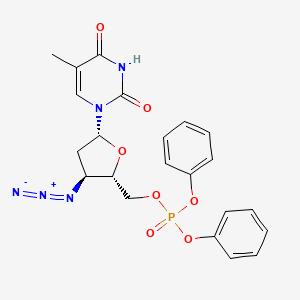
![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)


